

L-682,679 in vitro HIV-1 protease inhibition assay protocol

Author: BenchChem Technical Support Team. Date: December 2025



L-682,679: In Vitro HIV-1 Protease Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for an in vitro HIV-1 protease inhibition assay featuring the inhibitor **L-682,679**. The methodologies and data presented are based on the original research that characterized this compound.

Quantitative Data Summary

The inhibitory potency of **L-682,679** against HIV-1 protease was determined by measuring its IC50 value. The results are summarized in the table below.

Compound	IC50 (nM) against HIV-1 Protease
L-682,679	0.58

Experimental Protocols HIV-1 Protease Inhibition Assay

This protocol outlines the in vitro assay used to determine the potency of **L-682,679** against purified recombinant HIV-1 protease.



Materials:

- Recombinant HIV-1 Protease
- Chromogenic substrate: H-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
- Assay Buffer: 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 1 mg/mL BSA.
- L-682,679 (or other test inhibitors)
- Dimethyl sulfoxide (DMSO)
- 96-well microtiter plates
- Spectrophotometer capable of reading absorbance at 310 nm

Procedure:

- Inhibitor Preparation: Prepare a stock solution of L-682,679 in DMSO. Create a series of dilutions of the inhibitor in the Assay Buffer. The final concentration of DMSO in the assay should be kept constant, typically at 10%.
- Enzyme and Substrate Preparation:
 - Dilute the recombinant HIV-1 protease in the Assay Buffer to the desired final concentration.
 - Prepare the chromogenic substrate in the Assay Buffer.
- Assay Reaction:
 - To each well of a 96-well microtiter plate, add the diluted inhibitor solution.
 - Add the diluted HIV-1 protease solution to each well.
 - Pre-incubate the inhibitor and enzyme mixture at 37°C for 15 minutes.
 - Initiate the reaction by adding the chromogenic substrate solution to each well.



· Measurement:

 Immediately measure the change in absorbance at 310 nm over time using a spectrophotometer. The rate of substrate cleavage is directly proportional to the enzyme activity.

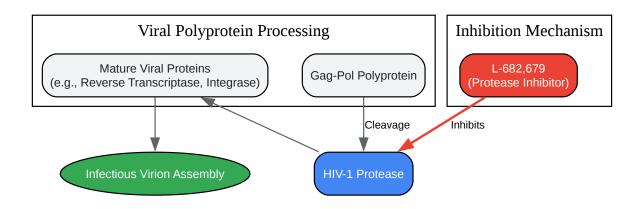
• Data Analysis:

- Calculate the percent inhibition for each inhibitor concentration relative to a control reaction containing no inhibitor.
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value, the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations Experimental Workflow for HIV-1 Protease Inhibition Assay







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